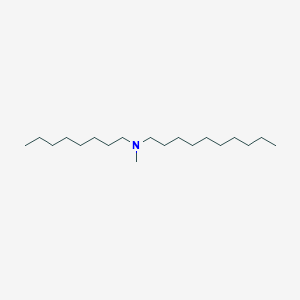
4-Ethyl-2-methyl-4,5-dihydrothiazol
Übersicht
Beschreibung
4-Ethyl-2-methyl-4,5-dihydrothiazole is a chemical compound that belongs to the class of organic compounds known as thiazolines . These are heterocyclic compounds with a five-member ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . It has a nutty type odor and an fruity type flavor .
Synthesis Analysis
The synthesis of 4-Ethyl-2-methyl-4,5-dihydrothiazole and its derivatives has been reported in several studies . An efficient procedure to obtain the new compound from ethyl acetoacetate, NBS and N, N ′-diethylthiourea was reported . This efficient, catalyst-free, and one-pot synthetic method is facile . The work-up procedure is easy and gives the pure target compound under milder reaction conditions in a relatively high yield of 75% .
Molecular Structure Analysis
The molecular structure of 4-Ethyl-2-methyl-4,5-dihydrothiazole can be analyzed using various methods . The compound belongs to the class of organic compounds known as 4,5-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 4 and 5 only .
Physical And Chemical Properties Analysis
4-Ethyl-2-methyl-4,5-dihydrothiazole is a clear to pale yellow liquid . It is slightly soluble in water and soluble in ethanol . It has a boiling point of 188-189°C . The compound has a molecular weight of 129.22 and a chemical formula of C6H11NS .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Die Verbindung “4-Ethyl-2-methyl-4,5-dihydrothiazol” spielt eine bedeutende Rolle in der organischen Synthese . Es wurde ein effizientes Verfahren zur Herstellung einer neuen Verbindung aus Ethylacetoacetat, NBS und N, N ′-Diethylthiourea berichtet . Diese effiziente, katalysatorfreie und einstufige Synthesemethode ist einfach und liefert die reine Zielverbindung unter milderen Reaktionsbedingungen in einer relativ hohen Ausbeute .
Biologische Felder
Funktionalisierte 2,3-Dihydrothiazol-Derivate, zu denen auch “this compound” gehört, sind sowohl in der organischen Synthese als auch in den biologischen Bereichen von Bedeutung . Die Substituenten an einer bestimmten Position des Thiazolrings beeinflussen die biologischen Ergebnisse in hohem Maße .
Antibakterielle Aktivität
Einige Verbindungen, die “this compound” ähneln, zeigten eine signifikante Hemmung gegen Ralstonia solanacearum, Pseudomonas syringae pv. actinidiae, Bacillus subtilis und Bacillus cereus, mit minimalen Hemmkonzentrationen (MICs) im Bereich von 3,91 bis 31,24 μg·mL −1 .
Antifungal Aktivität
Thiazole, einschließlich “this compound”, sind bekannt für ihre antifungalen Eigenschaften . Die spezifische antifungale Aktivität hängt von den Substituenten am Thiazolring ab .
Anti-inflammatorische Aktivität
Thiazole sind auch bekannt für ihre entzündungshemmenden Eigenschaften . Die spezifische entzündungshemmende Aktivität von “this compound” würde von den Substituenten am Thiazolring abhängen .
Antitumor-Aktivität
Thiazole wurden auf ihre potenziellen Antitumoraktivitäten untersucht . Die spezifische Antitumoraktivität von “this compound” würde von den Substituenten am Thiazolring abhängen .
Antidiabetische Aktivität
Thiazole, einschließlich “this compound”, sind bekannt für ihre antidiabetischen Eigenschaften . Die spezifische antidiabetische Aktivität hängt von den Substituenten am Thiazolring ab .
Antioxidative Aktivität
Thiazole sind auch bekannt für ihre antioxidativen Eigenschaften . Die spezifische antioxidative Aktivität von “this compound” würde von den Substituenten am Thiazolring abhängen .
Safety and Hazards
4-Ethyl-2-methyl-4,5-dihydrothiazole is classified as a flammable liquid . It can cause harm if it comes into contact with the skin or eyes, or if it is inhaled . In case of contact, contaminated clothing should be removed immediately, and the affected areas should be rinsed with water . In case of inhalation, the victim should be moved into fresh air, and if breathing is difficult, oxygen should be given .
Wirkmechanismus
Target of Action
The primary targets of 4-Ethyl-2-methyl-4,5-dihydrothiazole Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The exact mode of action of 4-Ethyl-2-methyl-4,5-dihydrothiazole Thiazole derivatives, in general, are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 4-Ethyl-2-methyl-4,5-dihydrothiazole Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Ethyl-2-methyl-4,5-dihydrothiazole The molecule’s effects are known to be level-dependent, suggesting that its bioavailability may vary with concentration .
Result of Action
The molecular and cellular effects of 4-Ethyl-2-methyl-4,5-dihydrothiazole At higher concentrations, it has been associated with meaty, roasted chicken skin fatty with yeasty and nutty nuances, while at lower concentrations, it imparts interesting and lingering blueberry and peachy fuzzy nuances .
Biochemische Analyse
Biochemical Properties
4-Ethyl-2-methyl-4,5-dihydrothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 4-Ethyl-2-methyl-4,5-dihydrothiazole, have been shown to exhibit antimicrobial, antifungal, and antiviral activities . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their functions. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
4-Ethyl-2-methyl-4,5-dihydrothiazole influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on certain cancer cell lines, indicating their potential role in cancer therapy . Additionally, 4-Ethyl-2-methyl-4,5-dihydrothiazole may modulate the activity of key signaling molecules, leading to alterations in cellular responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 4-Ethyl-2-methyl-4,5-dihydrothiazole involves its interaction with various biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, 4-Ethyl-2-methyl-4,5-dihydrothiazole may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethyl-2-methyl-4,5-dihydrothiazole can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability under different conditions . The degradation products of 4-Ethyl-2-methyl-4,5-dihydrothiazole may also have distinct biological activities, which can contribute to its overall effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 4-Ethyl-2-methyl-4,5-dihydrothiazole can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activities. At higher doses, it may cause toxic or adverse effects . For instance, thiazole derivatives have been reported to exhibit dose-dependent cytotoxicity, with higher doses leading to increased cell death in certain cell lines. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-Ethyl-2-methyl-4,5-dihydrothiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, thiazole derivatives have been shown to affect the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Ethyl-2-methyl-4,5-dihydrothiazole within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 4-Ethyl-2-methyl-4,5-dihydrothiazole within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 4-Ethyl-2-methyl-4,5-dihydrothiazole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been reported to localize within the mitochondria, where they can influence mitochondrial function and energy metabolism. The precise localization of 4-Ethyl-2-methyl-4,5-dihydrothiazole can determine its specific biological effects and mechanisms of action.
Eigenschaften
IUPAC Name |
4-ethyl-2-methyl-4,5-dihydro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-3-6-4-8-5(2)7-6/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVRVUQOXYSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884055 | |
| Record name | Thiazole, 4-ethyl-4,5-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4293-61-2 | |
| Record name | 4-Ethyl-4,5-dihydro-2-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4293-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 4-ethyl-4,5-dihydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004293612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 4-ethyl-4,5-dihydro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiazole, 4-ethyl-4,5-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2-methyl-4,5-dihydrothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















